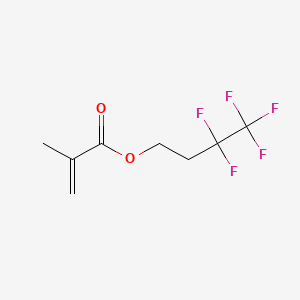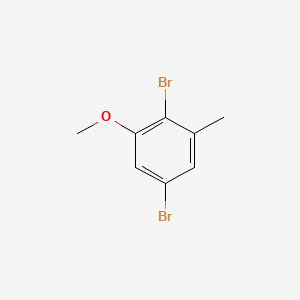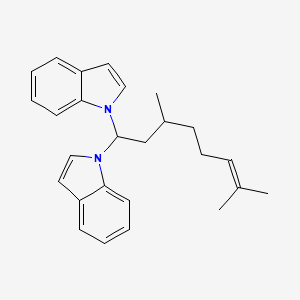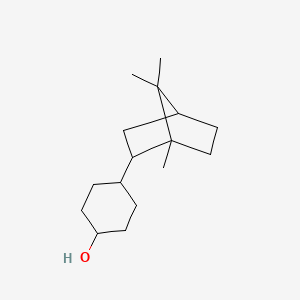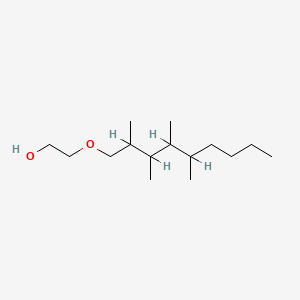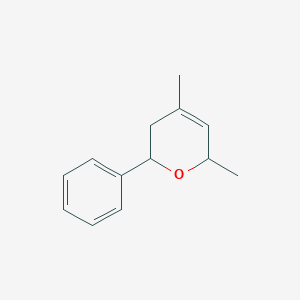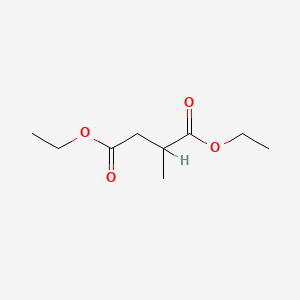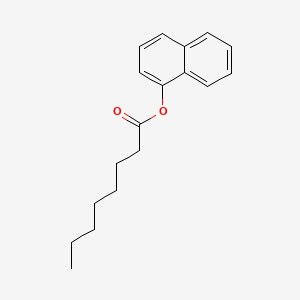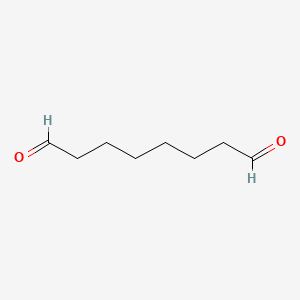
Octanedial
Overview
Description
Octanedial, also known as 1,8-Octanediol or octamethylene glycol, is a diol with the molecular formula HO(CH 2) 8 OH . It is a white solid and is produced by hydrogenation of esters of suberic acid . Octanedial is used as a monomer in the synthesis of some polymers such as polyesters and polyurethanes .
Synthesis Analysis
Octanedial is produced by the hydrogenation of esters of suberic acid . It is used as a monomer in the synthesis of some polymers such as polyesters and polyurethanes .
Molecular Structure Analysis
The molecular formula of Octanedial is C8H18O2 . The molecular weight is 146.227 g/mol . The structure of Octanedial contains a total of 23 bonds. There are 9 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, and 2 aldehydes (aliphatic) .
Chemical Reactions Analysis
Octanedial is used as a monomer in the synthesis of some polymers such as polyesters and polyurethanes . As with other fatty alcohols, octane-1,8-diol is used in cosmetics as an emollient and humectant .
Physical And Chemical Properties Analysis
Octanedial has a molecular weight of 146.227 g/mol . It is a white solid with a melting point of 57 to 61 °C and a boiling point of 278.8 °C at 760 mmHg . The flash point is 148 °C .
Scientific Research Applications
Bone Tumor Treatment
POC has been used in the fabrication of composite scaffolds for bone tumor treatment . These scaffolds are based on POC impregnated with gallium-based bioglass microparticles, which can be incorporated into bone following tumor removal . The scaffolds exhibited compression modulus in the range of 0.3–7 MPa, and the addition of bioglass increased the mechanical properties even though porosity increased .
Soft Tissue Engineering
POC is a recently developed biodegradable crosslinked elastomer that possesses good cytocompatibility and matchable mechanical properties to soft tissues . It has been used to fabricate fibrous mats via electrospinning for soft tissue engineering scaffold . The presence of elastic POC component not only strengthened the fiber mats but also toughened the fiber mats .
Oil Sorbent
Organic–inorganic hybrid gels synthesized by the condensation of a linear aliphatic diol (1,8-octanediol) have been used as an oil sorbent . These gels were synthesized in a solvent-free medium, under an argon atmosphere at 160 °C .
Safety and Hazards
Mechanism of Action
- Role : It exerts an antimicrobial effect due to its amphiphilic structure, which allows interactions with both the cream base and microbial cells .
- Resulting Changes : The consistency and stability of the cream may be slightly impaired due to these interactions .
- Affected Pathways : While specific biochemical pathways are not explicitly mentioned, the antimicrobial activity of 1,2-octanediol is directly linked to the length of its alkyl chain. Longer alkyl chains enhance antimicrobial efficacy .
Target of Action
Mode of Action
Biochemical Pathways
properties
IUPAC Name |
octanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-7-5-3-1-2-4-6-8-10/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADYBSJSJUFUBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC=O)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30213247 | |
| Record name | Octanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30213247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octanedial | |
CAS RN |
638-54-0 | |
| Record name | Octanedial | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanedial | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30213247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octanedial | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.312 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can octanedial derivatives act as disinfectants against Hepatitis B virus?
A1: Research suggests that 1,9-Nonanedial (NDL) and a 1:1 mixture of NDL and 2-Methyl-1, 8-octanedial (referred to as INDL) can reduce the antigenicity of Hepatitis B virus surface antigen (HBsAg). [] These dialdehydes, similar to glutaraldehyde, demonstrated a reduction in HBsAg titer in various forms, including cell culture medium, purified antigen-coated beads, and positive serum samples. This effect was not observed with formalin. Notably, NDL significantly reduced HBsAg titer in HBeAg positive sera within a short exposure time. These findings suggest that NDL and INDL could potentially be used as disinfectants against Hepatitis B virus. []
Q2: What is the role of Ru(PPh3)3Cl2 on active carbon in reactions involving 1,2-octanediol?
A2: Ru(PPh3)3Cl2 on active carbon acts as a catalyst in the oxidative cleavage of vicinal diols, such as 1,2-octanediol, to their corresponding aldehydes. [] This reaction utilizes dioxygen as the oxidant and typically occurs under mild heating conditions (e.g., 60°C). For example, 1,2-octanediol can be successfully converted to heptanal using this catalytic system, highlighting its utility in organic synthesis. []
Q3: How does the structure of cyclic alkenes influence the formation of dicarbonyl products during their reaction with OH radicals?
A3: The reactions of OH radicals with cyclic alkenes like cyclohexene, 1-methyl-1-cyclohexene, and cis-cyclooctene lead to the formation of dicarbonyl products, specifically 1,6-hexanedial, 6-oxo-heptanal, and 1,8-octanedial, respectively. [] These dicarbonyls are generated through the decomposition of cyclic 1,2-hydroxyalkoxy radicals formed as intermediates during the reaction. The study quantified these dicarbonyls as their corresponding dioximes. [] The molar yields of these dicarbonyl products are significantly high, indicating that this reaction pathway is a major route in the OH radical-initiated oxidation of these cyclic alkenes in the presence of NO. []
Q4: How are bis-desulfoglucosinolates synthesized using 1,8-octanedial?
A4: Bis-desulfoglucosinolates containing a variety of saccharidic moieties can be synthesized using 1,8-octanedial as a starting material. [] The synthesis involves two key steps: First, 1,8-octanedial is converted into its corresponding bis-hydroximoyl chloride. [] Second, this bis-hydroximoyl chloride is reacted with protected 1-thio-β-d-glycopyranoses, which incorporate the desired saccharidic moiety. [] The protecting groups on the sugar molecule are then removed to yield the final bis-desulfoglucosinolate. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


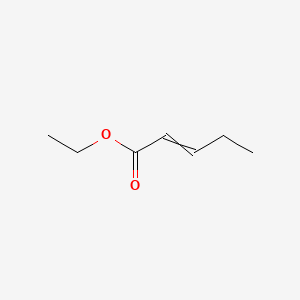
![3-[(Acetyloxy)methyl]-7-amino-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1618231.png)
![Benzoic acid, 4-[1-[[[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-](/img/structure/B1618232.png)

